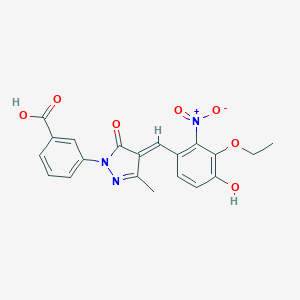![molecular formula C10H10ClN7O4 B448246 N'-[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]-4-nitro-1-methyl-1H-pyrazole-3-carbohydrazide](/img/structure/B448246.png)
N'-[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]-4-nitro-1-methyl-1H-pyrazole-3-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-1-methyl-N’-[(1-methyl-4-nitro-1H-pyrazol-3-yl)carbonyl]-1H-pyrazole-3-carbohydrazide is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a chloro group, a nitro group, and a carbohydrazide moiety, making it a molecule of interest in various fields of scientific research.
Méthodes De Préparation
The synthesis of 4-chloro-1-methyl-N’-[(1-methyl-4-nitro-1H-pyrazol-3-yl)carbonyl]-1H-pyrazole-3-carbohydrazide involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by the cyclocondensation of acetylenic ketones with hydrazines in ethanol, yielding regioisomeric pyrazoles.
Introduction of the chloro group: This step typically involves the chlorination of the pyrazole ring using reagents such as thionyl chloride or phosphorus pentachloride.
Addition of the nitro group: Nitration of the pyrazole ring can be carried out using a mixture of concentrated nitric and sulfuric acids.
Formation of the carbohydrazide moiety: This involves the reaction of the pyrazole derivative with hydrazine hydrate under reflux conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Analyse Des Réactions Chimiques
4-chloro-1-methyl-N’-[(1-methyl-4-nitro-1H-pyrazol-3-yl)carbonyl]-1H-pyrazole-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The carbohydrazide moiety can undergo hydrolysis in acidic or basic conditions to yield the corresponding carboxylic acid and hydrazine.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, amines, thiols, and acids or bases for hydrolysis. Major products formed from these reactions include amino derivatives, substituted pyrazoles, and carboxylic acids.
Applications De Recherche Scientifique
4-chloro-1-methyl-N’-[(1-methyl-4-nitro-1H-pyrazol-3-yl)carbonyl]-1H-pyrazole-3-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including bacterial infections and cancer.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-chloro-1-methyl-N’-[(1-methyl-4-nitro-1H-pyrazol-3-yl)carbonyl]-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The chloro group can participate in substitution reactions, modifying the compound’s activity and selectivity. The carbohydrazide moiety can form hydrogen bonds with biological targets, enhancing binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar compounds to 4-chloro-1-methyl-N’-[(1-methyl-4-nitro-1H-pyrazol-3-yl)carbonyl]-1H-pyrazole-3-carbohydrazide include other pyrazole derivatives such as:
4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid: This compound shares the chloro and pyrazole moieties but differs in the presence of an ethyl group and a carboxylic acid moiety.
1-methyl-3-ethyl-4-chloro-5-pyrazolecarboxylic acid: Similar in structure but with an ethyl group and a carboxylic acid moiety instead of the nitro and carbohydrazide groups.
The uniqueness of 4-chloro-1-methyl-N’-[(1-methyl-4-nitro-1H-pyrazol-3-yl)carbonyl]-1H-pyrazole-3-carbohydrazide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C10H10ClN7O4 |
|---|---|
Poids moléculaire |
327.68g/mol |
Nom IUPAC |
N'-(4-chloro-1-methylpyrazole-3-carbonyl)-1-methyl-4-nitropyrazole-3-carbohydrazide |
InChI |
InChI=1S/C10H10ClN7O4/c1-16-3-5(11)7(14-16)9(19)12-13-10(20)8-6(18(21)22)4-17(2)15-8/h3-4H,1-2H3,(H,12,19)(H,13,20) |
Clé InChI |
OSAGNOOQOIECAQ-UHFFFAOYSA-N |
SMILES |
CN1C=C(C(=N1)C(=O)NNC(=O)C2=NN(C=C2Cl)C)[N+](=O)[O-] |
SMILES canonique |
CN1C=C(C(=N1)C(=O)NNC(=O)C2=NN(C=C2Cl)C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9,9-Dimethyl-5-propanoyl-6-thiophen-2-yl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B448166.png)
![4-{[4-(4-Chlorophenyl)-1-piperazinyl]carbonyl}-2-(3-methylphenyl)quinoline](/img/structure/B448167.png)
![2-(4-{[1-(4-CHLOROPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}-2-ETHOXYPHENOXY)ACETIC ACID](/img/structure/B448168.png)
![2-(allylsulfanyl)-3-cyclopentyl-5,6-dihydrospiro(benzo[h]quinazoline-5,1'-cyclohexane)-4(3H)-one](/img/structure/B448172.png)
![5-(4-bromophenyl)-3-chloro-N-(3-hydroxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B448175.png)
![11-(4-fluorophenyl)-3,3-dimethyl-10-pentanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B448177.png)
![Ethyl 2-({[5-(4-bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B448178.png)
![5-{[1-(2,5-dichlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-6-hydroxy-3-(4-methylphenyl)-2,4(1H,3H)-pyrimidinedione](/img/structure/B448179.png)
![{2-ethoxy-4-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}acetic acid](/img/structure/B448180.png)
![5-(4-Bromophenyl)-2-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B448182.png)
![N-(2-bromophenyl)-2-{[5-(2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B448184.png)
![methyl 2-({[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B448189.png)
![2-{1-[11-(2-fluorophenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B448191.png)

